molecular formula C12H22ClN3 B5359418 N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride

Cat. No.: B5359418
M. Wt: 243.77 g/mol
InChI Key: APOXLQDUAJVZSI-UHFFFAOYSA-N
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Description

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride is a chemical compound that belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by its unique substituents, including a butyl group at position 1, a methyl group at position 6, and a propyl group at position 2, with an amine group at position 4. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3.ClH/c1-4-6-8-13-12-9-10(3)14-11(15-12)7-5-2;/h9H,4-8H2,1-3H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOXLQDUAJVZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=C1)C)CCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or amidines under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reactions:

    Amination: The amine group at position 4 can be introduced via nucleophilic substitution reactions using amines or ammonia.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound to its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, ammonia.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced forms of the pyrimidine compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-butyl-6-methyl-2-propylpyrimidin-4-amine;hydrochloride can be compared with other pyrimidine derivatives such as:

    2-Aminopyrimidine: Similar in structure but lacks the butyl, methyl, and propyl substituents.

    4-Aminopyrimidine: Similar but with different substituents at positions 2 and 6.

    6-Methyl-2-propylpyrimidin-4-amine: Lacks the butyl group at position 1.

Uniqueness

The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substituents can enhance its solubility, stability, and biological activity compared to other similar compounds.

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